5-Chloro-2-(2-propoxyethoxy)aniline
Description
5-Chloro-2-(2-propoxyethoxy)aniline is a substituted aniline derivative characterized by a chlorine atom at the 5-position and a 2-propoxyethoxy group (-OCH2CH2OCH2CH2CH3) at the 2-position of the benzene ring. Its molecular formula is C11H16ClNO2, with a molecular weight of 229.7 g/mol. This compound is utilized in pharmaceutical research, particularly as a precursor in the synthesis of bioactive molecules, as evidenced by its role in coupling reactions to form Nurr1 agonists and other intermediates .
Properties
IUPAC Name |
5-chloro-2-(2-propoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-2-5-14-6-7-15-11-4-3-9(12)8-10(11)13/h3-4,8H,2,5-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUJEQAJHCQLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-propoxyethoxy)aniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration of 5-chloro-2-nitroaniline: This step involves the nitration of 5-chloro-2-nitroaniline using a nitrating agent such as nitrogen dioxide.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The final step involves the etherification of the amino group with 2-propoxyethanol under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-propoxyethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
5-Chloro-2-(2-propoxyethoxy)aniline is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biochemistry: The compound is used in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-propoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
The following table compares 5-Chloro-2-(2-propoxyethoxy)aniline with key analogs, highlighting substituent variations, molecular properties, and applications:
Alkoxy Chain Length
- Propoxyethoxy vs.
- Cyclohexylethoxy : The bulky cyclohexylethoxy group in 5-Chloro-2-(2-cyclohexylethoxy)aniline introduces steric hindrance, which may affect binding affinity in medicinal compounds .
Electron-Donating/Withdrawing Groups
- Trifluoromethyl (CF3) : The CF3 group in 5-Chloro-2-(trifluoromethyl)aniline withdraws electrons, stabilizing the aniline ring and altering reactivity in electrophilic substitution reactions .
- Dimethylamino (NMe2): The basic dimethylamino group in 4o improves water solubility, making it advantageous for aqueous-phase reactions in pharmaceutical synthesis .
Positional Isomerism
- 3-Chloro-2-(2-propoxyethoxy)aniline: The chlorine at the 3-position (vs.
Biological Activity
5-Chloro-2-(2-propoxyethoxy)aniline is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro group and a propoxyethoxy moiety attached to an aniline structure, which may influence its interactions with biological systems. The exploration of its biological activity includes its effects on enzymes, cellular processes, and potential therapeutic applications.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C13H18ClN2O2
- Molecular Weight : 270.75 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the chloro group may enhance its reactivity and binding affinity to specific receptors or enzymes, potentially leading to:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential as an antibacterial agent.
-
Anticancer Potential :
- Research focused on the compound's effects on cancer cell lines demonstrated a dose-dependent reduction in cell viability, indicating possible cytotoxic effects. The underlying mechanism appears to involve apoptosis induction.
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Neuroprotective Effects :
- In vitro studies showed that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatment.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
| Anticancer | HeLa (cervical cancer) | 20 | Induction of apoptosis |
| Neuroprotection | SH-SY5Y (neuronal cells) | 25 | Reduction of oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
